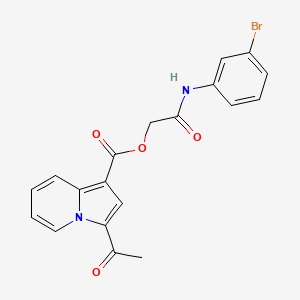

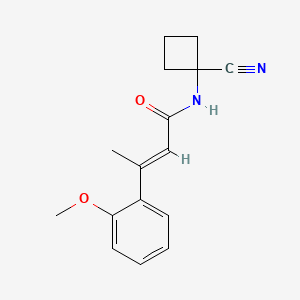

![molecular formula C28H22N4O2S2 B2379417 N,N'-(([1,1'-ビフェニル]-2,2'-ジイルビス(アザネジイル))ビス(カルボノチオイル))ジベンザミド CAS No. 392236-29-2](/img/structure/B2379417.png)

N,N'-(([1,1'-ビフェニル]-2,2'-ジイルビス(アザネジイル))ビス(カルボノチオイル))ジベンザミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

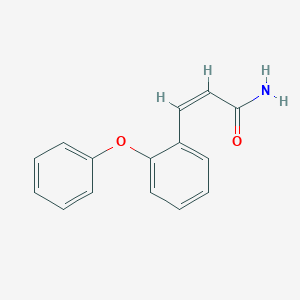

“N-[[2-[2-(benzoylcarbamothioylamino)phenyl]phenyl]carbamothioyl]benzamide” is a chemical compound with the molecular formula C22H18N4O2S2 . It is a complex organic compound that has been studied for its unique properties .

Synthesis Analysis

The compound was synthesized by reacting an acid chloride of benzoic acid with potassium thiocyanate (KSCN), followed by the addition of 4-(1H-benzo[d]imidazol-2-yl)benzenamine via a one-pot three-step procedure . The structure of the resulting benzimidazole-based thiourea was confirmed by spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR, and single-crystal X-ray diffraction .Molecular Structure Analysis

The molecular structure of the compound was elucidated using single-crystal X-ray diffraction and further examined by Hirshfeld surface analysis . The structure reveals a complex arrangement of atoms, indicative of the compound’s unique properties .Chemical Reactions Analysis

The compound has been investigated for its elastase inhibition, antioxidant, and DNA binding potentials . Docking results confirmed that the compound binds within the active region of elastase . In comparison to the reference drug oleanolic acid, the low IC50 value of the compound also indicated its high tendency towards elastase inhibition .作用機序

BCTB acts as a selective antagonist of TRPV2 channels by binding to a specific site on the channel protein. This binding prevents the influx of calcium ions into the cell, which is necessary for the activation of downstream signaling pathways. By blocking TRPV2 channels, BCTB can modulate various physiological processes, including cell proliferation, differentiation, and apoptosis.

Biochemical and Physiological Effects

BCTB has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of intracellular calcium levels. BCTB has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain.

実験室実験の利点と制限

BCTB is a useful tool for studying the role of TRPV2 channels in various physiological processes. Its selective blockade of TRPV2 channels allows for the specific modulation of these channels, without affecting other TRP channels. However, BCTB has limitations in terms of its solubility and stability, which can affect its efficacy in certain experimental conditions.

将来の方向性

The potential applications of BCTB in scientific research are vast and varied. Future research could focus on the development of more stable and soluble analogs of BCTB, as well as the identification of other TRP channel modulators. BCTB could also be used in the development of novel therapeutics for the treatment of diseases that involve TRPV2 channels, such as cancer and inflammatory disorders.

Conclusion

In conclusion, BCTB is a chemical compound that has been extensively studied for its potential use in scientific research. Its selective blockade of TRPV2 channels makes it a useful tool for studying the role of these channels in various physiological processes. While BCTB has limitations in terms of its solubility and stability, its potential applications in scientific research are vast and varied. Future research could focus on the development of more stable and soluble analogs of BCTB, as well as the identification of other TRP channel modulators.

合成法

The synthesis method of BCTB involves the reaction of 2-aminobenzophenone with thiocarbonyldiimidazole, followed by reaction with benzoyl isothiocyanate. The final product is purified by column chromatography to obtain BCTB in high yield and purity.

科学的研究の応用

可逆的脱活性ラジカル重合

この化合物は、酢酸ビニル(VAc)のラジカル重合を制御するために使用されてきました。 分子量の生きた特性は、転換率とともに線形に増加するだけでなく、理論値とも一致し、鎖伸長の能力が観察されました .

可逆的脱活性ラジカル重合の仲介

この化合物は、アクリル酸メチル(MA)、アクリロニトリル(AN)、およびN-ビニルピロリドン(NVP)の可逆的脱活性ラジカル重合(RDRP)の仲介にも有効です。 PVAc-b-PNVPブロック共重合体の形成は、この仲介ラジカル重合の汎用性をさらに実証しました .

ビスフォルマザンの合成

この化合物は、新しいビスフォルマザンとビス(5,6-ジヒドロ-1,2,4,5-テトラジン-1-イウム)過塩素酸塩の合成に使用されてきました。 これらの化合物は、穏やかな条件下で高収率で合成されました .

置換N-ベンゾイルインドールの合成

置換N-(2-アリルフェニル)ベンザミドのPd(II)触媒によるC–H官能化による置換N-ベンゾイルインドールの合成のための効率的な方法が開発されました。 この反応は幅広い基質範囲を示し、置換インドールが良好な収率から優れた収率で得られました .

抗炎症作用

一連の新規N-(ベンゾ[d]チアゾール-2-イル)-2-[フェニル(2-(ピペリジン-1-イル)エチルアミノ]ベンザミドおよびN-(ベンゾ[d]チアゾール-2-イル)-2-[フェニル(2-モルホリノ)エチルアミノ]ベンザミド誘導体が合成され、その抗炎症活性が評価されました .

抗がん作用

一連の新規N-(1H-ベンゾイミダゾール-2-イル-カルバモチオイル)ベンザミド誘導体が合成され、その抗がん活性が評価されました .

特性

IUPAC Name |

N-[[2-[2-(benzoylcarbamothioylamino)phenyl]phenyl]carbamothioyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22N4O2S2/c33-25(19-11-3-1-4-12-19)31-27(35)29-23-17-9-7-15-21(23)22-16-8-10-18-24(22)30-28(36)32-26(34)20-13-5-2-6-14-20/h1-18H,(H2,29,31,33,35)(H2,30,32,34,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGKLWHBHQZAIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C3=CC=CC=C3NC(=S)NC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid](/img/structure/B2379339.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2379347.png)

![4-(4-fluorobenzyl)-5-{1-[(3-methylphenoxy)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2379351.png)

![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2379353.png)